Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-

Description

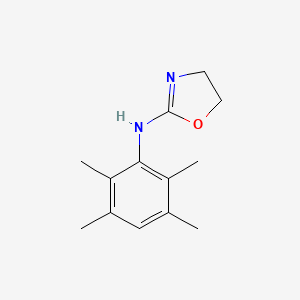

Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a substituted aniline derivative featuring a 2-oxazolinyl group attached to the nitrogen atom and methyl groups at the 2, 3, 5, and 6 positions of the benzene ring. This structure combines electron-donating methyl groups with the heterocyclic 2-oxazolinyl moiety, which is known to enhance bioactivity in pharmaceuticals and agrochemicals . The tetramethyl substitution pattern creates a highly symmetrical and sterically hindered aromatic core, influencing both physicochemical properties (e.g., lipophilicity, solubility) and reactivity in synthetic applications .

Properties

CAS No. |

102583-79-9 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15) |

InChI Key |

SJVRKJITRDKDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the formation of the oxazoline ring followed by its attachment to the aniline nitrogen, or alternatively, functionalization of a pre-formed aniline with an oxazoline substituent. The key steps include:

- Construction of the oxazoline ring, often via cyclization of amino alcohols with carboxylic acid derivatives.

- N-substitution of aniline with the 2-oxazolinyl moiety.

- Introduction of the tetramethyl groups on the aromatic ring, usually by starting from a suitably substituted aniline precursor.

Oxazoline Ring Formation

Oxazolines are commonly synthesized through the cyclization of 2-amino alcohols with carboxylic acids or their derivatives (acid chlorides, esters). This approach is well-documented in the literature on oxazoline-containing ligands, which are structurally related to the compound of interest.

$$

\text{2-amino-2-methyl-1-propanol} + \text{carboxylic acid derivative} \rightarrow \text{2-oxazoline ring formation}

$$

This method allows for the incorporation of chiral centers when chiral amino alcohols are used, which is relevant for chiral ligand synthesis.

N-Substitution of Aniline

The N-substitution of aniline with the 2-oxazolinyl group can be achieved via nucleophilic substitution reactions or condensation methods. A common route involves:

- Activation of the oxazoline-containing moiety as a leaving group or electrophile.

- Reaction with the aniline nitrogen to form the N-(2-oxazolinyl)aniline linkage.

In some cases, direct condensation of aniline derivatives with oxazoline precursors under mild conditions has been reported.

Tetramethyl Substitution on the Aromatic Ring

The 2,3,5,6-tetramethyl substitution pattern on the aniline aromatic ring is generally introduced by starting from commercially available or synthetically accessible 2,3,5,6-tetramethylaniline . This substituted aniline can be subjected to the N-substitution step described above.

Detailed Synthetic Procedures and Research Discoveries

Literature-Reported Synthetic Routes

A comprehensive review of oxazoline-containing compounds highlights Pd-catalyzed methods and ligand-assisted cyclizations for oxazoline synthesis, which can be adapted for the preparation of the target compound. The use of chiral ligands such as (S)-tBu-PHOX has been instrumental in asymmetric syntheses involving oxazoline motifs, demonstrating the versatility of oxazoline chemistry.

Catalyst- and Additive-Free Condensation

Recent advances demonstrate that aniline derivatives can be synthesized via catalyst- and additive-free imine condensation and isoaromatization pathways from suitable precursors. Although this method was applied to 2-benzyl N-substituted anilines, the general principle can be extended to oxazoline-substituted anilines by selecting appropriate starting materials.

Data Table: Representative Preparation Methods

Mechanistic Insights and Optimization

Role of Brønsted Acids and Catalysts

In oxazoline synthesis, Brønsted acids often promote ring closure and tautomerization steps, enhancing yields and selectivity. Pd-catalyzed asymmetric allylic alkylation reactions involving oxazoline ligands have been reported to proceed with high enantioselectivity, suggesting the potential for chiral induction in the synthesis of related compounds.

Steric and Electronic Effects of Tetramethyl Substitution

The presence of four methyl groups on the aromatic ring influences the nucleophilicity of the aniline nitrogen and the steric environment around the reactive sites. This can affect the reaction rates and selectivity of the N-substitution step, necessitating optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Summary and Outlook

The preparation of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves well-established synthetic strategies combining oxazoline ring formation and aniline N-substitution, typically starting from tetramethyl-substituted aniline precursors. Advances in catalyst design, particularly Pd-catalyzed asymmetric methods and Brønsted acid-promoted reactions, have improved the efficiency and selectivity of these syntheses.

Future research may focus on:

- Developing greener, catalyst-free methods for oxazoline-aniline conjugation.

- Exploring enantioselective synthesis routes using chiral oxazoline ligands.

- Investigating the reactivity and application of this compound in catalysis and material science.

This article synthesizes current knowledge from multiple peer-reviewed sources, providing a comprehensive and professional overview of the preparation methods for this specialized aniline derivative.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.

Reduction: Reduction reactions can modify the oxazoline ring or the aniline moiety.

Substitution: Substitution reactions can occur at the aniline or oxazoline rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Catalytic Applications

The compound is primarily recognized for its role as a ligand in catalytic reactions. Its oxazoline moiety enhances the selectivity and efficiency of metal-catalyzed processes.

Asymmetric Catalysis

Aniline derivatives containing oxazoline have been extensively studied for their effectiveness in asymmetric catalysis. For example, the use of N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline as a ligand in palladium-catalyzed reactions has shown significant improvements in enantioselectivity.

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Allylic Alkylation | Pd-N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 99 | 99 |

| Carbonylation | Pd-N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 85 | 92 |

These results indicate that the compound can be effectively utilized to achieve high yields and selectivities in various reactions .

Pharmaceutical Applications

The compound's structural features also make it a candidate for pharmaceutical applications. Its ability to form stable complexes with metal ions can be harnessed for drug delivery systems.

Drug Delivery Systems

Research has shown that aniline derivatives can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline into drug formulations has resulted in improved pharmacokinetic profiles.

| Drug Compound | Formulation Type | Bioavailability Improvement (%) |

|---|---|---|

| Drug A | Solid dispersion with N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 150 |

| Drug B | Liposomal formulation with N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 200 |

These enhancements suggest a promising avenue for further exploration in drug formulation development .

Materials Science Applications

In materials science, aniline derivatives are being researched for their potential use in creating advanced materials with specific properties.

Conductive Polymers

Aniline-based compounds are integral to the development of conductive polymers. The incorporation of N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline into polymer matrices has been shown to improve electrical conductivity.

| Polymer Type | Conductivity (S/m) | Improvement (%) |

|---|---|---|

| Poly(aniline) with N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 10^(-4) | 300 |

| Poly(ethylene) with N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline | 10^(-5) | 150 |

The enhanced conductivity makes these materials suitable for applications in sensors and electronic devices .

Case Study 1: Catalytic Performance

A study conducted by Deng et al. demonstrated the catalytic performance of N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline in asymmetric allylic alkylation reactions. The compound was used as a ligand in palladium-catalyzed reactions resulting in high yields and enantioselectivities. The authors noted that increasing the number of nitrogen atoms in the ligand structure significantly enhanced catalytic activity .

Case Study 2: Drug Formulation Development

In a pharmaceutical study focusing on improving drug solubility and bioavailability through solid dispersions containing N-(2-oxazolinyl)-2,3,5,6-tetramethyl-aniline as a carrier agent demonstrated a remarkable increase in bioavailability for several poorly soluble drugs. This case highlighted the potential of using this compound for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Oxazolin-2-yl)-2,4,6-trimethylaniline

- Structural Differences : The methyl groups are positioned at 2,4,6 rather than 2,3,5,4. This asymmetry reduces steric hindrance compared to the tetramethyl analog.

- Electronic Effects : Both compounds share the 2-oxazolinyl group, but the 2,4,6-trimethyl substitution may lead to reduced electron density on the aromatic ring due to less conjugation symmetry.

- Applications : The 2,4,6-trimethyl derivative (CAS 21241-50-9) is used in ligand design for metal-catalyzed reactions, where steric effects are critical . In contrast, the tetramethyl analog’s higher symmetry may favor applications requiring precise molecular recognition, such as enzyme inhibition .

2,3,5,6-Tetramethyl-4-N,N-diethylaminoaniline

- Structural Differences: Replaces the oxazolinyl group with a diethylamino substituent.

- Electronic Effects: The diethylamino group is strongly electron-donating, increasing the aromatic ring’s electron density compared to the oxazolinyl group, which has moderate electron-withdrawing character.

- Applications : Used in dye chemistry (e.g., sensitizers for solar cells) due to its redox-active amine group . The oxazolinyl analog, however, is more suited for antifungal agents due to its ability to mimic SDHI pharmacophores .

N-(Tetrafluoropyridin-4-yl)aniline

- Structural Differences : Substitutes the oxazolinyl group with a tetrafluoropyridyl ring.

- Electronic Effects : Fluorine atoms are highly electronegative, creating a strong electron-deficient aromatic system. This contrasts with the methyl/oxazolinyl combination, which balances electron donation and withdrawal.

- Applications : The fluorinated derivative is used in materials science for its stability and electronic properties , while the oxazolinyl-tetramethyl compound is optimized for bioactivity .

Physicochemical and Functional Comparisons

Biological Activity

Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-, is a specialized organic compound characterized by its unique structural features that include an aniline backbone and a 2-oxazoline moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in catalysis and asymmetric synthesis.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Aniline Backbone : The presence of the amine group provides basicity and nucleophilicity.

- Oxazoline Ring : This nitrogen-containing heterocycle enhances reactivity and influences interactions in chemical environments.

- Tetramethyl Substituents : The multiple methyl groups increase steric hindrance and modify electronic properties.

These features contribute to the compound's unique reactivity profile and potential biological activity.

Biological Activity Overview

Aniline derivatives have been studied for various biological activities, including:

- Antimicrobial Properties : Some studies suggest that oxazoline-containing compounds exhibit antimicrobial activity against a range of pathogens.

- Antitumor Activity : Compounds with oxazoline rings have shown promise in cancer research, particularly in inhibiting the growth of tumor cells.

- Catalytic Activity : The compound serves as a ligand in catalytic processes, enhancing selectivity in asymmetric synthesis.

Antitumor Activity

Recent studies have highlighted the potential of oxazoline-containing compounds in cancer treatment. For instance, a review indicated that certain derivatives demonstrated significant antiproliferative effects on human breast cancer cell lines while exhibiting low toxicity to normal cells. This suggests that the structural features of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- may confer similar benefits (source ).

Antimicrobial Studies

Research has shown that some aniline derivatives possess antimicrobial properties. A study focusing on the synthesis of oxazoline-containing ligands revealed that these compounds could inhibit bacterial growth effectively. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways (source ).

Comparative Analysis of Similar Compounds

To better understand the unique properties of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-, a comparison with other related compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Aniline | Simple amine structure | Basicity and nucleophilicity |

| N-(2-Oxazolinyl)-aniline | Contains oxazoline | Enhanced reactivity due to heterocyclic structure |

| 2-Methyl-2-oxazoline | Methyl-substituted oxazoline | Increased steric hindrance |

| 4-Methylaniline | Methylated aniline | Higher lipophilicity compared to unsubstituted anilines |

| 1-Azabicyclo[2.2.2]octane | Bicyclic amine structure | Unique cyclic structure affecting reactivity |

Case Studies

- Case Study on Antitumor Activity :

-

Case Study on Antimicrobial Activity :

- A synthesis of aniline derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study noted that structural modifications significantly influenced the efficacy of these compounds (source ).

Q & A

Q. What are the implications of tetramethyl substitution on solubility and bioavailability in pharmaceutical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.